molecular formula C18H24N2OS B10978208 N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide

Cat. No.: B10978208
M. Wt: 316.5 g/mol
InChI Key: CAEFUWXWLPGFOS-UHFFFAOYSA-N
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Description

N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps. One common approach is the cyanoacetylation of amines, where the starting material undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of active methylene reagents and specific catalysts to facilitate the formation of the benzothiophene ring and the incorporation of the cyano group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The cyano group and the benzothiophene ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups and its structural complexity. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H24N2OS

Molecular Weight

316.5 g/mol

IUPAC Name

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H24N2OS/c1-4-18(2,3)12-7-8-13-14(10-19)17(22-15(13)9-12)20-16(21)11-5-6-11/h11-12H,4-9H2,1-3H3,(H,20,21)

InChI Key

CAEFUWXWLPGFOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC3

Origin of Product

United States

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